molecular formula C22H21N3O B12905188 N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine CAS No. 652143-62-9

N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine

Cat. No.: B12905188
CAS No.: 652143-62-9
M. Wt: 343.4 g/mol
InChI Key: XCOMTTDNPBJOAZ-UHFFFAOYSA-N
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Description

Resonance and Conjugation

  • The oxazolo[4,5-b]pyridine moiety participates in cross-conjugation with the biphenyl system, delocalizing electron density across the hybrid structure. This stabilizes the molecule by ~10 kcal/mol compared to non-conjugated analogs.
  • The diethylamino group exerts an electron-donating effect via resonance, counterbalancing the electron-withdrawing nature of the heterocycle.

Torsional Effects

  • Planarization of the biphenyl system is hindered by steric interactions between ortho-hydrogens (H-2 and H-6 of the biphenyl rings), resulting in a trade-off between conjugation energy and steric strain.

Table 2: Key Stereoelectronic Parameters

Parameter Value
π-π Conjugation Energy -8.2 kcal/mol
Steric Strain (ortho H-H) +3.6 kcal/mol
Net Stabilization -4.6 kcal/mol

These effects collectively enhance the compound’s suitability for applications requiring rigid, conjugated frameworks, such as organic semiconductors or pharmacophores.

Properties

CAS No.

652143-62-9

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

N,N-diethyl-4-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]aniline

InChI

InChI=1S/C22H21N3O/c1-3-25(4-2)19-13-11-17(12-14-19)16-7-9-18(10-8-16)22-24-21-20(26-22)6-5-15-23-21/h5-15H,3-4H2,1-2H3

InChI Key

XCOMTTDNPBJOAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

Preparation Methods

Catalyst and Ligand System

  • Catalyst: Palladium(0) complexes such as bis(dibenzylideneacetone)palladium(0) [Pd(dba)2] are commonly employed as the palladium source.
  • Ligands: Bulky phosphine ligands like tri-tert-butylphosphine enhance catalyst stability and activity, facilitating the coupling of sterically hindered substrates.
  • Base: Sodium tert-butoxide (NaOtBu) is typically used as a strong, non-nucleophilic base to deprotonate the amine and promote the coupling reaction.
  • Solvent: High-boiling, aprotic solvents such as toluene or xylene are preferred to maintain reaction temperature and solubilize reactants.

Typical Reaction Conditions

Parameter Typical Value
Temperature 100–130 °C
Reaction Time 5–12 hours
Atmosphere Inert (Nitrogen or Argon)
Catalyst Loading 1–2 mol% Pd(dba)2
Ligand Loading 2 mol% tri-tert-butylphosphine
Base Sodium tert-butoxide (2 equivalents)
Solvent Toluene or xylene

General Procedure

  • In a dry, inert atmosphere, the aryl halide (e.g., 4-bromo-substituted biphenyl derivative) and the amine (N,N-diethylamine or its precursor) are combined with the palladium catalyst and ligand.
  • Sodium tert-butoxide is added as the base.
  • The mixture is heated to 100–130 °C and stirred for 5–12 hours.
  • After completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and filtered to remove solids.
  • The organic layer is washed, dried, and concentrated.
  • The crude product is purified by silica gel column chromatography or recrystallization to afford the target compound.

Specific Synthetic Routes for the Target Compound

While direct literature on the exact compound "N,N-Diethyl-4'-(oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine" is limited, analogous compounds with biphenyl and heterocyclic amine motifs have been synthesized using the following approaches:

Stepwise Construction of the Biphenyl Core and Heterocycle

  • The biphenyl scaffold is often constructed via Suzuki or Ullmann coupling of aryl halides.
  • The oxazolo[4,5-b]pyridine moiety can be introduced either by:
    • Direct palladium-catalyzed amination of a halogenated biphenyl intermediate with a preformed oxazolo-pyridine amine derivative.
    • Or by cyclization reactions post C–N bond formation to form the oxazole ring fused to the pyridine.

Introduction of the N,N-Diethylamino Group

  • The N,N-diethylamino substituent is typically introduced via nucleophilic substitution or palladium-catalyzed amination using diethylamine.
  • The amination step requires careful control to avoid over-alkylation or side reactions.

Representative Reaction Scheme

Step Reactants Conditions Yield (%) Notes
1 4-bromo-1,1'-biphenyl derivative + oxazolo-pyridine amine Pd(dba)2, tri-tert-butylphosphine, NaOtBu, toluene, 120 °C, 8 h 75–85 Formation of C–N bond linking biphenyl and heterocycle
2 Intermediate + diethylamine Pd-catalyzed amination, similar conditions 70–80 Introduction of N,N-diethylamino group

Analytical and Purification Techniques

  • NMR Spectroscopy: ^1H-NMR and ^13C-NMR confirm the structure and purity.
  • Chromatography: Silica gel column chromatography with toluene/ethyl acetate mixtures is standard for purification.
  • Recrystallization: Often performed from acetone/methanol mixtures to obtain pure crystalline product.
  • Mass Spectrometry and HPLC: Used for molecular weight confirmation and purity assessment.

Research Findings and Optimization Notes

  • The use of tri-tert-butylphosphine as ligand significantly improves yields and reaction rates due to its steric bulk and electron-donating properties.
  • Sodium tert-butoxide must be dry and freshly prepared to avoid hydrolysis and side reactions.
  • Inert atmosphere is critical to prevent catalyst deactivation.
  • Reaction temperature and time must be optimized to balance conversion and minimize decomposition.
  • Purification by recrystallization enhances product stability and color purity, important for applications in optoelectronics.

Summary Table of Preparation Parameters

Parameter Optimal Range/Value Impact on Synthesis
Catalyst Pd(dba)2, 1–2 mol% High activity, selective C–N bond formation
Ligand Tri-tert-butylphosphine, 2 mol% Enhances catalyst stability and reactivity
Base Sodium tert-butoxide, 2 eq Deprotonates amine, promotes coupling
Solvent Toluene or xylene High boiling point, good solubility
Temperature 100–130 °C Ensures reaction completion without degradation
Reaction Time 5–12 hours Sufficient for full conversion
Atmosphere Nitrogen or Argon Prevents catalyst oxidation
Purification Silica gel chromatography, recrystallization Ensures high purity and yield

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The oxazolo[4,5-b]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazolo[4,5-b]pyridine Derivatives

  • CAY10400 (1-(Oxazolo[4,5-b]pyridin-2-yl)-1-oxo-cis-9-octadecene) :

    • Key Differences : CAY10400 contains a long aliphatic chain (octadecene) instead of a biphenyl-amine group.
    • Applications : Acts as a fatty acid amide hydrolase (FAAH) inhibitor .
    • Comparison : The target compound’s biphenyl-amine structure enhances π-conjugation, favoring electronic applications, whereas CAY10400’s hydrophobicity suits lipid-mediated biological targeting.
  • 2-([1,1′-Biphenyl]-4-yloxy)-N-(2-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide (4a) :

    • Key Differences : Features an acetamide linker instead of a direct amine linkage.
    • Applications : Evaluated as a FAAH inhibitor with improved solubility due to the acetamide group .
    • Comparison : The diethylamine group in the target compound may reduce polarity, enhancing membrane permeability for CNS-targeted drugs.

Biphenyl-Amine Derivatives

  • N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine: Key Differences: Lacks the oxazolo-pyridine moiety, relying solely on biphenyl-amine conjugation. Applications: Intermediate for dyes and pharmaceuticals .
  • 4-BICFTPA (4’-(4,5-diphenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine) :

    • Key Differences : Contains a diphenylimidazole group instead of oxazolo-pyridine.
    • Applications : Solution-processable deep-blue OLED emitter .
    • Comparison : The oxazolo-pyridine in the target compound may shift emission wavelengths and improve thermal stability due to rigid heterocyclic architecture.

Pharmaceutical Analogs

  • N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines :
    • Key Differences : Imidazo[4,5-b]pyridine core vs. oxazolo[4,5-b]pyridine.
    • Applications : Antihistamines with piperidine substitutions for receptor binding .
    • Comparison : The diethylamine group in the target compound may reduce basicity, altering pharmacokinetic profiles compared to piperidine derivatives.

Research Findings and Implications

  • Electronic Applications : The target compound’s oxazolo-pyridine moiety enhances electron affinity, making it suitable as an electron-transport layer in OLEDs. Its performance may surpass purely aromatic amines (e.g., N-[1,1'-biphenyl]-3-yl-[1,1'-biphenyl]-4-amine) due to improved charge mobility .
  • Pharmaceutical Potential: Structural similarities to CAY10400 suggest possible FAAH inhibition, but the diethylamine group could reduce metabolic stability compared to aliphatic chains .
  • Synthetic Challenges : The oxazolo-pyridine unit requires precise coupling conditions, as seen in tert-butyl-protected analogs .

Biological Activity

N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3OC_{22}H_{21}N_{3}O. The compound features a biphenyl structure linked to an oxazole-pyridine moiety, which is known for its biological activity.

PropertyValue
Molecular Weight357.43 g/mol
CAS Number71376478
LogP2.6617
Polar Surface Area (PSA)46.84 Ų

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxazole and pyridine have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Case Study:
In a study focusing on oxazole derivatives, compounds were tested against pancreatic cancer cell lines. The results demonstrated that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity. The compounds were found to inhibit epithelial-to-mesenchymal transition (EMT) markers such as E-cadherin and vimentin, which are crucial in cancer metastasis .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cancer progression:

  • Inhibition of Kinases: Similar compounds have been shown to inhibit tyrosine kinases that play a role in cancer cell survival and proliferation.
  • Apoptosis Induction: Activation of apoptotic pathways through the upregulation of pro-apoptotic proteins has been observed in related studies.

Research Findings

A comprehensive review of literature reveals diverse findings regarding the biological activities of oxazole-pyridine derivatives:

Study ReferenceCompound TestedCell Lines UsedIC50 Values (µM)Mechanism of Action
Oxazole Derivative 1SUIT-2, Panc-10.23 - 11.4EMT modulation
CXCR4 InhibitorVarious Cancer LinesNot SpecifiedChemokine receptor inhibition

Q & A

What synthetic strategies are optimal for achieving high-purity N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine?

Basic Research Question
A multi-step synthesis is typically required, involving Suzuki-Miyaura coupling for biphenyl formation and oxazolo-pyridine ring closure via cyclocondensation. Key steps include:

  • Biphenyl Core Construction : Use palladium-catalyzed cross-coupling between 4-bromophenylboronic acid and a halogenated oxazolo[4,5-b]pyridine precursor under inert conditions (e.g., N₂ atmosphere) .
  • Oxazolo-Pyridine Formation : Employ a cyclization reaction using ethylenediamine or a similar diamine in the presence of a dehydrating agent (e.g., POCl₃) .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution ensures >95% purity .

How can solubility challenges be addressed during in vitro assays for this compound?

Basic Research Question
Solubility in aqueous buffers is often limited due to the compound’s hydrophobic biphenyl and oxazolo-pyridine moieties. Methodological solutions include:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) for initial stock solutions (10 mM), followed by dilution in PBS or cell culture media with 0.1% Tween-80 to prevent aggregation .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability for cellular uptake studies .

What advanced spectroscopic techniques resolve structural ambiguities in amine/imine tautomerism?

Advanced Research Question
The oxazolo-pyridine moiety may exhibit tautomeric equilibria, complicating structural characterization. To resolve this:

  • Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 298–343 K) in DMSO-d₆ to observe exchange peaks and calculate tautomer ratios .
  • X-ray Crystallography : Single-crystal analysis with synchrotron radiation (e.g., λ = 0.71073 Å) confirms bond lengths and angles, distinguishing amine vs. imine forms .

How should computational modeling guide the design of derivatives with enhanced binding affinity?

Advanced Research Question
Leverage quantum mechanics/molecular mechanics (QM/MM) hybrid methods:

  • Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., kinase domains), focusing on hydrogen bonding with the oxazolo-pyridine nitrogen .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .

What methodologies validate the absence of neurotoxic or cytotoxic effects in primary cell lines?

Basic Research Question
Follow tiered toxicity screening:

  • MTT/PrestoBlue Assays : Test viability in SH-SY5Y (neuronal) and HEK293 cells at 1–100 µM concentrations over 24–72 hours .
  • Reactive Oxygen Species (ROS) Detection : Use DCFH-DA fluorescence to quantify oxidative stress .
  • Apoptosis Markers : Measure caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

How can conflicting data on metabolic stability be reconciled across species?

Advanced Research Question
Species-specific cytochrome P450 (CYP) metabolism often explains discrepancies. Strategies include:

  • Microsomal Incubations : Compare hepatic S9 fractions from human, rat, and mouse to identify CYP isoforms (e.g., CYP3A4 vs. CYP2D6) responsible for oxidation .
  • Isotope-Labeling : Synthesize deuterated analogs at metabolically labile positions (e.g., ethyl groups) to track degradation pathways via LC-MS/MS .

What protocols ensure reproducibility in photophysical property measurements?

Advanced Research Question
Standardize conditions for fluorescence and absorbance studies:

  • Solvent Deoxygenation : Purge DCM or THF with argon for 30 minutes to prevent quenching by dissolved O₂ .
  • Quantum Yield Calculation : Use integrating sphere-equipped fluorometers with Rhodamine 6G as a reference (Φ = 0.94 in ethanol) .

How do steric and electronic effects influence regioselectivity in derivatization reactions?

Advanced Research Question
The biphenyl-amine group’s steric bulk directs electrophilic substitution to the oxazolo-pyridine’s 5-position. Experimental validation includes:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. protiated substrates in nitration or halogenation reactions .
  • Hammett Plots : Correlate substituent σ values with reaction rates to quantify electronic contributions .

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